molecular formula C9H13N5O B2509747 (2E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile CAS No. 343375-24-6

(2E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile

Cat. No.: B2509747
CAS No.: 343375-24-6
M. Wt: 207.237
InChI Key: JFPMLFAJZBPUFS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile is a nitrogen-containing heterocyclic compound This compound is of interest due to its unique structure, which includes both dimethylamino and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a dimethylamino-substituted aldehyde with a nitrile-containing oxadiazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

(2E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylamino and oxadiazole groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(dimethylamino)-2-[5-(methylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile
  • (2E)-3-(dimethylamino)-2-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile

Uniqueness

(2E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile is unique due to the presence of two dimethylamino groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-13(2)6-7(5-10)8-11-12-9(15-8)14(3)4/h6H,1-4H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPMLFAJZBPUFS-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=NN=C(O1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=NN=C(O1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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